1-Pentyl-4-(trans-4-propylcyclohexyl)benzene
Description
Contextualizing Phenylcyclohexyl Motifs in Contemporary Materials Science Research
The phenylcyclohexyl motif is a cornerstone in the design of liquid crystal materials. This structural unit, consisting of a benzene (B151609) ring linked to a cyclohexane (B81311) ring, provides the necessary rigidity and linear shape (anisotropy) for molecules to exhibit liquid crystalline phases. researchgate.net Molecules incorporating this core are often calamitic, meaning they are rod-like, which favors the formation of nematic and smectic phases. nih.govmdpi.com
In the nematic phase, the molecules have a long-range orientational order, tending to align along a common axis called the director, but they lack positional order. iupac.orgucsd.edu This is the most common phase utilized in standard LCDs. Smectic phases exhibit a higher degree of order, with molecules arranged in layers. iupac.orgucsd.edu The specific properties of a liquid crystal, such as its clearing point (the temperature of transition to an isotropic liquid), viscosity, and dielectric anisotropy, are finely tuned by modifying the molecular structure, including the core motif and the attached terminal groups. researchgate.net The phenylcyclohexyl core is particularly valued for creating stable materials with low viscosity and specific dielectric properties suitable for display applications. researchgate.net
Academic Significance and Research Trajectories for Alkyl-Substituted Phenylcyclohexyl Compounds
The academic and industrial significance of alkyl-substituted phenylcyclohexyl compounds is immense, primarily due to their widespread use in liquid crystal mixtures. mdpi.com A single liquid crystal compound rarely meets all the stringent requirements for a specific application, such as a wide operating temperature range and fast switching times. mdpi.com Consequently, commercial liquid crystal materials are typically eutectic mixtures of several, often dozens, of different compounds. univ-lille.fr
Research in this area focuses heavily on structure-property relationships. The length and branching of the terminal alkyl chains, such as the pentyl and propyl groups in the target compound, have a profound effect on the physical properties of the molecule. nih.gov Key research findings include:
Influence on Phase Behavior: The length of the alkyl chains significantly impacts the types of liquid crystal phases observed and the temperatures at which phase transitions occur. mdpi.com Longer alkyl chains generally stabilize smectic phases and increase the clearing point, though the relationship can be complex. nih.govmdpi.com
Modification of Physical Properties: Properties like viscosity, birefringence (optical anisotropy), and dielectric anisotropy are all sensitive to the nature of the alkyl substituents. These parameters are critical for the performance of an electro-optical device. researchgate.net
Creation of Eutectic Mixtures: A major research trajectory involves synthesizing homologous series of compounds with varying alkyl chain lengths to investigate their mixing behavior. The goal is often to create eutectic mixtures that have a broad nematic phase range and a low melting point, which is essential for devices that must operate in diverse environments. mdpi.comuniv-lille.fr
For example, the well-studied related compound 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) is a rod-like liquid crystal that exhibits a crystalline to nematic phase transition at 303 K and a nematic to isotropic transition at 327.6 K. ossila.com Research on such materials provides a framework for predicting the behavior of less-studied analogues like 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene.
| Property | Value |
| Molecular Formula | C20H32 |
| Molecular Weight | 272.47 g/mol |
| CAS Number | 156952-81-7 |
Articulation of Current Research Gaps and Theoretical Challenges Pertaining to the Compound
Identified Research Gaps:
Lack of Published Thermophysical Data: There is a scarcity of published experimental data for the pure compound, including its melting point, clearing point, and the enthalpy changes associated with these phase transitions. This fundamental information is necessary to understand its potential contribution to liquid crystal mixtures.
Synthesis and Characterization: While general synthetic routes for phenylcyclohexyl compounds exist, specific, optimized synthesis and detailed characterization (e.g., via NMR, mass spectrometry) for this molecule are not widely reported. researchgate.net
Theoretical Challenges:
Predictive Modeling: Accurately predicting the phase transition temperatures and mesophase behavior of liquid crystals from molecular structure alone remains a major theoretical challenge. ucsd.eduresearchgate.net While models like the Maier-Saupe mean-field theory provide a basic framework, they often fail to capture the subtleties introduced by the flexibility and conformational changes of alkyl chains. ucsd.edu The interplay of forces leading to specific phase formation in molecules like this compound is computationally complex.
Intermolecular Force Fields: The behavior of liquid crystals is governed by a delicate balance of intermolecular forces, including van der Waals interactions, steric repulsion, and electrostatic interactions. Developing accurate force fields for molecular simulations that can reproduce the collective behavior and phase transitions of these materials is an ongoing area of research. researchgate.net The lack of specific experimental data for this compound prevents its use as a benchmark for validating new theoretical models.
Structure
3D Structure
Properties
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h11-12,15-17,19H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUADYMBPNVXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CCC(CC2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "1-Pentyl-4-(trans-4-propylcyclohexyl)benzene". It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of stereochemistry and regiochemistry.
In the case of this compound, ¹H NMR spectroscopy would be instrumental in confirming the trans configuration of the propyl and pentylphenyl groups on the cyclohexane (B81311) ring. The coupling constants between the protons on the cyclohexane ring are diagnostic of their relative stereochemistry. For a trans isomer, the axial-axial couplings typically exhibit larger coupling constants compared to axial-equatorial or equatorial-equatorial couplings.
Furthermore, ¹³C NMR spectroscopy complements the proton data by providing information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbons in the cyclohexane ring would also be indicative of the trans stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Expected Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.3 |
| Cyclohexane Protons | 1.0 - 2.5 |
| Alkyl Chain Protons (Pentyl & Propyl) | 0.8 - 1.8 |
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for studying the molecular alignment and dynamics of liquid crystals. nih.gov By selectively replacing protons with deuterium atoms at specific positions within the "this compound" molecule, one can probe the orientation of different molecular segments in the liquid crystalline phase. nasa.gov
The quadrupolar splitting of the deuterium signal is highly sensitive to the angle between the C-D bond and the director of the liquid crystal. nih.gov This allows for the determination of the order parameter, which quantifies the degree of orientational order of the molecules. Such studies are crucial for understanding the macroscopic properties of liquid crystal displays. Theoretical models based on continuum theory can be used to complement experimental ²H NMR data to describe the static and dynamic behavior of the director alignment. nih.gov
Utilization of Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Purity Assessment
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.
C-H bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).
The absence of unexpected peaks in the FTIR spectrum can serve as an indicator of the compound's purity. For instance, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of alcohol or water impurities. The "fingerprint" region of the spectrum is unique to each molecule and can be used for identification by comparison with a reference spectrum. biomedscidirect.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-H Bend (Aromatic) | 690-900 |
Mass Spectrometry Techniques (e.g., GC-MS, HRMS) for Confirmation of Molecular Formula and Impurity Profiling
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile and semi-volatile compounds like "this compound". In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification.
The electron ionization (EI) mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum provide further structural information. For example, characteristic fragments corresponding to the loss of the pentyl or propyl groups would be expected.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and any fragments. thermofisher.com This allows for the unambiguous confirmation of the molecular formula. HRMS is also invaluable for impurity profiling, as it can detect and help identify even trace amounts of impurities that may be present from the synthesis or degradation of the compound. thermofisher.com
X-ray Diffraction Methodologies for Crystalline State Structural Analysis
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction, if a suitable crystal can be grown, would provide the definitive structure of "this compound", including bond lengths, bond angles, and the conformation of the cyclohexane ring.
For liquid crystalline materials, X-ray diffraction is used to characterize the different mesophases (e.g., nematic, smectic). researchgate.net The diffraction patterns can reveal information about the average distance between molecules and the degree of positional order. researchgate.net For instance, in the nematic phase, a diffuse halo would be observed, indicating short-range positional order, while in a smectic phase, sharp reflections at small angles would indicate a layered structure. researchgate.net
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
| High-Resolution NMR | Stereochemistry, Regiochemistry, Connectivity |
| Deuterium NMR | Molecular Alignment, Order Parameter |
| FTIR Spectroscopy | Functional Groups, Purity Assessment |
| Mass Spectrometry (GC-MS, HRMS) | Molecular Weight, Elemental Composition, Impurity Profile |
| X-ray Diffraction | Crystalline Structure, Mesophase Characterization |
Computational Chemistry and Theoretical Modeling of Molecular Architecture and Interactions
Quantum Mechanical (QM) Calculations for Conformational Analysis and Electronic Structure Determination (e.g., DFT Studies)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a single molecule of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene. These ab initio methods solve approximations of the Schrödinger equation to map out the potential energy surface and electron distribution.
Conformational Analysis: The molecule's structure is characterized by several flexible components: the pentyl and propyl alkyl chains, the cyclohexane (B81311) ring, and the linkage between the phenyl and cyclohexyl groups. DFT calculations are used to identify the most energetically stable conformations (conformers). For the trans-1,4-disubstituted cyclohexane ring, the lowest energy state is consistently found to be the diequatorial conformation, where both the phenyl and propyl groups occupy equatorial positions to minimize steric hindrance. nih.govresearchgate.netresearchgate.net Similar calculations on related phenylcyclohexane (B48628) molecules confirm this preference. researchgate.net The rotational barriers around the C-C bonds of the alkyl chains and the bond connecting the two rings can also be calculated to understand the molecule's flexibility.
Electronic Structure: Although this compound is a non-polar hydrocarbon, DFT calculations provide a detailed picture of its electronic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals information about its chemical reactivity. researchgate.net The HOMO is typically localized on the electron-rich phenyl ring, indicating the most likely site for electrophilic attack, while the LUMO shows the most favorable region for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and resistance to electronic excitation. ajchem-a.com
The table below illustrates the typical electronic properties that would be determined for the most stable conformer of this compound using a DFT method like B3LYP with a 6-311++G(d,p) basis set, based on findings for similar compounds. researchgate.netchemrxiv.orgresearchgate.net
| Calculated Property | Typical Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -778.5 | The ground-state electronic energy of the most stable conformer. |
| Dipole Moment (Debye) | ~0.1 D | Confirms the molecule is essentially non-polar, with only a very small induced dipole. |
| HOMO Energy (eV) | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (eV) | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (eV) | 7.7 eV | Indicates high kinetic stability and a large energy requirement for electronic excitation. |
Molecular Dynamics (MD) Simulations for Exploring Intermolecular Interactions and Aggregation Behavior
While QM methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for every atom in the system, allowing for the exploration of liquid-phase properties, intermolecular interactions, and collective phenomena.
Intermolecular Interactions: The primary forces governing the interaction between molecules of this compound are non-covalent van der Waals forces (specifically, London dispersion forces), as the molecule lacks a significant permanent dipole. nih.govresearchgate.net MD simulations can quantify these interactions. For instance, theoretical studies on the structurally similar 4-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT) calculated the interaction energies between pairs of molecules (dimers). nih.govresearchgate.net These calculations showed that configurations where the molecules are arranged in a head-to-head or parallel-stacked manner are the most energetically favorable due to maximized van der Waals contacts. researchgate.net A similar pattern of interaction driven by dispersion forces would be expected for this compound.
Aggregation Behavior: For a simple, non-polar, and non-amphiphilic molecule like this compound, strong, ordered self-assembly into aggregates like micelles is not anticipated in a pure liquid state. MD simulations would likely show a disordered, isotropic liquid structure. However, these simulations are crucial for calculating local structural ordering through tools like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule.
Development and Validation of Force Fields for Phenylcyclohexyl Systems in Condensed Phases
The accuracy of MD simulations is entirely dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. arxiv.org A force field includes terms for bond stretching, angle bending, dihedral (torsional) rotations, and non-bonded interactions (van der Waals and electrostatic).
For molecules like this compound, standard generalized force fields such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) can provide a starting point. nih.gov However, for accurate predictions of condensed-phase properties, especially for complex systems like liquid crystals, these force fields often require refinement and validation. arxiv.orgsimtk.org
The parameterization process typically involves:
Defining Atom Types: Assigning specific atom types to carbon and hydrogen atoms based on their chemical environment (e.g., aromatic C, aliphatic C in a ring, aliphatic C in a chain).
Parameterizing Bonded Terms: Adjusting equilibrium bond lengths, angles, and especially the dihedral angle parameters that control the flexibility of the alkyl chains and the rotation of the phenyl ring relative to the cyclohexane. These are often fitted to match the potential energy surfaces derived from higher-level QM calculations. nih.gov
Parameterizing Non-Bonded Terms: Refining the Lennard-Jones parameters (which define the van der Waals interactions) and partial atomic charges. For a non-polar molecule, the Lennard-Jones parameters are critical. They are often tuned to reproduce experimental bulk properties like the density and enthalpy of vaporization of the liquid at a given temperature. arxiv.orgresearchgate.net
This systematic process ensures that the force field can accurately model both the intramolecular (conformational) and intermolecular energetics of the system. simtk.org
Predictive Modeling of Molecular Packing and Orientation in Anisotropic Media
With a validated force field, large-scale MD simulations can be performed to predict how molecules pack and orient in the liquid or solid state. This predictive modeling is a cornerstone of computational materials science.
For this compound, simulations would predict the behavior in an isotropic liquid phase. Key properties that can be calculated include:
Density and Thermal Expansivity: Predicting the bulk density as a function of temperature. researchgate.net
Transport Properties: Calculating the self-diffusion coefficient and rotational correlation times, which describe how quickly molecules move and tumble within the liquid.
Local Structure: Analyzing the short-range orientational and positional order in the liquid, even in the absence of long-range order.
While many phenylcyclohexyl derivatives are known to form liquid crystal phases (anisotropic media), the lack of a strong polar group or a highly elongated rigid core in this compound makes the formation of such a mesophase unlikely. Predictive simulations would therefore be expected to show a direct transition from a crystalline solid to an isotropic liquid upon heating, without an intermediate liquid crystal phase. The simulations could, however, model how these molecules might behave as a solute within an anisotropic medium, such as a liquid crystal host, predicting its preferred orientation and order parameter.
Investigations into Mesophase Behavior and Molecular Ordering Phenomena Methodological Focus
Methodologies for Thermal Analysis of Phase Transitions (e.g., Differential Scanning Calorimetry (DSC) in a methodological context)
Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to determine the phase transition temperatures and associated enthalpy changes in liquid crystals. iosrjen.orgnih.gov The method involves heating or cooling a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. mdpi.com This heat flow difference reveals thermal events within the sample, such as phase transitions. youtube.com
In the context of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene, a DSC analysis would typically involve hermetically sealing a small quantity (a few milligrams) of the compound in an aluminum pan. mdpi.com The sample is then subjected to controlled heating and cooling cycles over a temperature range that encompasses its expected transitions. mdpi.com As the sample transitions from the crystalline solid (Cr) to the nematic liquid crystal (N) phase, and subsequently to the isotropic liquid (I) phase, energy is absorbed, resulting in endothermic peaks on the DSC thermogram during heating. youtube.com Conversely, cooling from the isotropic liquid reveals exothermic peaks corresponding to the I → N and N → Cr transitions.
The temperature at the peak of the transition curve is taken as the phase transition temperature (T), while the area under the peak is integrated to calculate the enthalpy change (ΔH) associated with the transition. nih.gov This data is crucial for constructing a thermal profile of the material. For instance, the sharpness of the peaks provides information about the purity of the sample, while the magnitude of the enthalpy change offers insight into the degree of molecular reordering occurring during the transition.
Table 1: Illustrative DSC Data for an Aryl-Cyclohexyl Liquid Crystal
This table presents typical data obtained from a DSC experiment on a compound similar to this compound to illustrate the methodology's output.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal → Nematic | 30.5 | 32.0 | 85.2 |
| Nematic → Isotropic | 54.8 | 55.1 | 2.5 |
Polarized Optical Microscopy (POM) Techniques for Visualizing Textures and Phase Identification
Polarized Optical Microscopy (POM) is an indispensable technique for the direct visualization and identification of liquid crystal mesophases. researchgate.netprinceton.edu The method utilizes the anisotropic nature of liquid crystals; these materials are birefringent, meaning they can split a beam of light into two rays that travel at different velocities. libretexts.org A POM setup consists of a standard optical microscope equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), typically oriented at 90 degrees to each other (crossed polars). libretexts.org
When an isotropic material (like a conventional liquid or an un-ordered solid) is viewed between crossed polars, the field of view appears dark because the light passed by the first polarizer is completely blocked by the second. However, when a birefringent liquid crystal sample, such as this compound in its nematic phase, is placed on the microscope stage, it rotates the plane of polarized light. mdpi.com This allows some light to pass through the analyzer, producing a bright, often colorful, image. mdpi.com
Each liquid crystal phase exhibits a characteristic optical "texture," which is a pattern of light and dark areas corresponding to domains where the liquid crystal director (the average direction of the long molecular axis) is oriented differently. libretexts.org The nematic phase of aryl-cyclohexyl systems typically displays a schlieren texture, characterized by dark brushes or "threads" that correspond to topological defects (disclinations) in the director field. rsc.org By observing the sample while heating or cooling, the precise temperatures at which these textures appear, change, or disappear can be correlated with the phase transitions identified by DSC. iosrjen.org For instance, upon heating, the distinct texture of the nematic phase vanishes into a dark field of view at the nematic-to-isotropic transition temperature, as the material loses its birefringence. rsc.org
X-ray Scattering Techniques (e.g., SAXS, WAXS) for Probing Mesophase Structure and Ordering Parameters
X-ray scattering techniques are powerful, non-destructive methods used to determine the molecular arrangement and structural parameters of liquid crystal phases. nih.gov The experiments involve directing a beam of X-rays onto the sample and measuring the intensity of the scattered radiation as a function of the scattering angle. The analysis is typically divided into two regimes: Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS). mdpi.com
Wide-Angle X-ray Scattering (WAXS) probes structural features on the scale of intermolecular distances (angstroms). cmu.edu For a nematic phase like that of this compound, a WAXS pattern typically shows a broad, diffuse halo at a wide angle. nih.gov This halo indicates a lack of long-range positional order, similar to a conventional liquid, but its position corresponds to the average side-to-side distance between the rod-like molecules.
Small-Angle X-ray Scattering (SAXS) is sensitive to larger structural features on the order of nanometers, such as the layer spacing in smectic phases or the size of molecular aggregates. nih.govxenocs.com While the nematic phase lacks the layered structure of smectic phases, SAXS can still provide information on long-range correlations and pre-transitional effects near a nematic-smectic phase change.
A key parameter derived from X-ray scattering of an aligned liquid crystal sample is the orientational order parameter,
.[
researchgate.netwhiterose.ac.ukTable 2: Representative X-ray Scattering Data for a Nematic Phase
This table provides an example of the structural information that can be obtained from X-ray scattering on a nematic liquid crystal.
| Parameter | Technique | Typical Value | Information Provided |
| Intermolecular Distance (d) | WAXS | ~5 Å | Average side-to-side spacing of molecules |
| Orientational Order Parameter ( ) ₂> | WAXS (aligned sample) | 0.3 - 0.7 | Degree of long-range orientational alignment |
| Correlation Length (ξ) | SAXS/WAXS | Varies | Size of orientationally correlated domains |
Theoretical Frameworks for Understanding Structure-Mesophase Relationships in Aryl-Cyclohexyl Systems
The liquid crystalline behavior of compounds like this compound is fundamentally linked to their molecular structure. Theoretical frameworks are essential for understanding and predicting how molecular shape and intermolecular forces give rise to ordered mesophases.
A cornerstone of liquid crystal theory is the Maier-Saupe theory . ucsd.edu This is a mean-field theory that describes the formation of the nematic phase from the isotropic liquid. It posits that the stability of the nematic phase arises from anisotropic van der Waals dispersion forces between elongated, rod-like molecules. The theory successfully predicts a first-order phase transition from the isotropic to the nematic state and provides a framework for understanding how the orientational order parameter changes with temperature. ucsd.edu
More advanced theoretical approaches, including computational methods like molecular dynamics simulations, build upon these foundational concepts. rsc.org These simulations model the behavior of many molecules interacting through defined force fields, allowing for the prediction of phase behavior and the visualization of molecular arrangements in different mesophases. Such models can account for subtle aspects of molecular structure, such as the flexibility of the alkyl chains and the specific interactions between the phenyl and cyclohexyl moieties, to create a more detailed picture of the structure-property relationships in these materials.
Integration into Advanced Material Architectures and System Design
Role of 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene as a Component in Liquid Crystalline Mixtures for Electro-Optical Applications
This compound is a versatile component in liquid crystalline mixtures designed for electro-optical applications. Its primary role is to modulate the physical properties of the mixture, such as the nematic range, viscosity, and dielectric anisotropy, to achieve desired device performance characteristics.
Liquid crystal displays (LCDs) and other electro-optical devices rely on the ability of an electric field to reorient the liquid crystal molecules, thereby changing the optical properties of the material. The specific properties of the liquid crystal mixture, such as its clearing point (the temperature at which it transitions to an isotropic liquid), viscosity, and dielectric anisotropy, are critical for the device's performance, including its operating temperature range, response time, and driving voltage.
Below is a table illustrating the physical properties of a liquid crystal mixture potentially containing components like this compound, designed for low-temperature operation.
| Property | Value | Units |
| Clearing Point (TNI) | ~100 | °C |
| Nematic Range | -40 to ~100 | °C |
| Visco-elastic Coefficient (γ1/Kii) | small | ms/µm ² |
| Activation Energy (Ea) | low | eV |
This table presents typical target properties for liquid crystal mixtures in demanding applications. The inclusion of compounds like this compound helps in achieving these properties.
Exploration of the Compound in Polymer-Dispersed or Polymer-Stabilized Liquid Crystal Systems
The incorporation of this compound into polymer-dispersed liquid crystal (PDLC) and polymer-stabilized liquid crystal (PSLC) systems offers a pathway to novel materials with tunable electro-optical properties. These composite materials combine the processability and mechanical robustness of polymers with the stimuli-responsive nature of liquid crystals.
In a PDLC system, microscopic droplets of a liquid crystal mixture are dispersed within a solid polymer matrix. nih.govresearchgate.net The electro-optical switching of these materials is based on the electric field-induced alignment of the liquid crystal director within the droplets, which changes the scattering of light through the film. The properties of the liquid crystal, such as its refractive indices and dielectric anisotropy, play a crucial role in the performance of the PDLC device, including its contrast ratio and operating voltage. While specific studies on PDLCs containing this compound are not widely available, its low viscosity and moderate birefringence suggest it could be a useful component in formulating the liquid crystal phase for such applications, potentially leading to faster switching speeds.
In PSLC systems, a small amount of a polymer network is formed within a continuous liquid crystal phase. mdpi.com This polymer network can influence the alignment of the liquid crystal molecules and improve the mechanical stability of the device. The interaction between the polymer network and the liquid crystal molecules is critical to the performance of the PSLC. The chemical structure of the liquid crystal, including the presence of alkyl and cyclohexyl groups in this compound, would influence these interactions and thus the electro-optical properties of the PSLC device.
The table below outlines the typical components of a PDLC formulation.
| Component | Function |
| Liquid Crystal (e.g., mixtures containing this compound) | Active material that reorients in an electric field |
| Prepolymer/Monomer | Forms the polymer matrix |
| Photoinitiator | Initiates polymerization upon UV exposure |
| Surfactant | Controls droplet size and morphology |
Theoretical Considerations for Optimizing Blend Compositions and Device Performance Characteristics
The optimization of liquid crystal blend compositions for specific device applications is a complex process that can be guided by theoretical models and computational simulations. These approaches allow for the prediction of the physical properties of a mixture based on the properties and concentrations of its individual components, thereby reducing the need for extensive experimental work.
For liquid crystal mixtures, a key theoretical framework is the mean-field theory, which can be used to predict the phase behavior and transition temperatures of the blend. The clearing point of a mixture, for instance, can be estimated from the clearing points and molecular structures of its components. The dielectric anisotropy and birefringence of a mixture are often assumed to be a weighted average of the properties of the individual components, although deviations from this ideal behavior can occur due to molecular interactions. researchgate.netresearchgate.net
The following table summarizes key physical properties of liquid crystal mixtures and their relevance to device performance, which are often the target of theoretical optimization.
| Physical Property | Relevance to Device Performance |
| Dielectric Anisotropy (Δε) | Determines the threshold voltage for switching |
| Birefringence (Δn) | Affects the contrast ratio and device thickness |
| Viscosity (γ) | Influences the switching speed (response time) |
| Elastic Constants (Kii) | Affect the director configuration and switching behavior |
Potential for Functionalization and Incorporation into Responsive Materials
The chemical structure of this compound, with its benzene (B151609) ring and alkyl chains, offers opportunities for chemical functionalization to create novel responsive materials. By introducing specific functional groups, the molecule can be endowed with new properties, such as photo-responsiveness or sensitivity to chemical analytes.
For example, the benzene ring can be functionalized with photo-isomerizable groups, such as azobenzene (B91143) moieties. rsc.orgrsc.org Upon irradiation with light of a specific wavelength, these groups can undergo a reversible change in their molecular shape, which can in turn disrupt the liquid crystalline order and lead to a macroscopic change in the material's properties. This principle can be used to create light-driven actuators or optical switches.
Furthermore, the alkyl chains could be modified to include reactive groups that allow for the incorporation of the molecule into a polymer network. nih.gov This would lead to the formation of liquid crystal elastomers (LCEs), which are soft, rubbery materials that can exhibit large, reversible shape changes in response to external stimuli such as heat or light. The orientation of the this compound moieties within the polymer network would determine the direction and magnitude of the actuation.
The potential for functionalization opens up a wide range of possibilities for using this compound as a building block for advanced responsive materials with applications in areas such as soft robotics, sensors, and smart surfaces.
Q & A
Q. What are the established synthesis routes and characterization methods for 1-pentyl-4-(trans-4-propylcyclohexyl)benzene?
The synthesis typically involves multi-step functionalization of the core benzene scaffold. A common route begins with 1-ethynyl-4-(trans-4-propylcyclohexyl)benzene, which undergoes ligand exchange with 1-pentyl isocyanide in the presence of tetrahydrothiophene gold(I) chloride [(tht)AuCl]. Purification is achieved via silica gel column chromatography followed by recrystallization (CHCl/hexane). Characterization includes:
- 1H/13C NMR : Confirms substituent positions and cyclohexyl conformation (axial/equatorial).
- IR Spectroscopy : Validates functional groups (e.g., C≡C stretch at ~2100 cm).
- HRMS/Elemental Analysis : Ensures molecular formula accuracy (CHAuCl requires exact mass verification) .
Q. What spectroscopic benchmarks distinguish this compound from structurally similar derivatives?
Key spectral markers include:
| Technique | Signature Data |
|---|---|
| 1H NMR | - Pentyl chain protons (δ 0.8–1.5 ppm, multiplet). - Trans-4-propylcyclohexyl protons (δ 1.2–2.1 ppm, axial-equatorial splitting). |
| 13C NMR | - Quaternary carbons in the cyclohexyl ring (δ 35–45 ppm). - Aromatic carbons (δ 125–140 ppm). |
| IR | Absence of alkyne stretches post-ligand exchange (original C≡C at ~3300 cm replaced by Au-C bonds) . |
Q. What are the common intermediates in its synthesis, and how are they validated?
Critical intermediates include:
- 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene : Validated via HRMS (m/z 226.36 for CH) and GC-MS retention time .
- Gold-thiourea complexes : Characterized by elemental analysis (Au% ~45–48%) and X-ray crystallography (where available) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Ligand Exchange Efficiency : Use excess 1-pentyl isocyanide (1.5–2.0 equiv) to drive the reaction.
- Recrystallization Solvent Ratio : A 3:1 hexane:CHCl mixture improves crystal formation .
- Column Chromatography : Gradient elution (0–5% EtOAc in hexane) reduces co-elution of byproducts.
- Contaminant Mitigation : Monitor for residual tetrahydrothiophene via GC-MS (retention time ~4.2 min) .
Q. How to resolve contradictions in structural data across studies?
Discrepancies in cyclohexyl conformation (trans vs. cis) or substituent positioning can arise from:
- Dynamic NMR : Detect chair-flipping in cyclohexyl rings at variable temperatures.
- X-ray Diffraction : Definitive conformation assignment (e.g., trans-4-propylcyclohexyl vs. axial isomer) .
- Computational Modeling : Compare DFT-optimized structures with experimental IR/Raman spectra .
Q. What methodologies assess its biological or environmental interactions?
- In Vitro Bioassays : Screen for cytotoxicity (e.g., MTT assay) using human hepatoma cells (HepG2).
- Environmental Toxicology : Zebrafish (Danio rerio) models evaluate hepatotoxicity at environmentally relevant concentrations (e.g., 0.1–10 µM). Endpoints include oxidative stress markers (SOD, CAT activity) and lipid peroxidation .
- Metabolite Profiling : LC-HRMS identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. How can derivatives be designed for specific applications (e.g., liquid crystals or pharmaceuticals)?
- Fluorinated Derivatives : Introduce F atoms at aromatic positions to enhance thermal stability (e.g., 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene). Monitor mesophase behavior via polarized optical microscopy .
- Ethynyl-Ether Hybrids : Attach ethoxy groups to modulate electronic properties (e.g., 1-ethoxy-4-[2-(4-(4-propylcyclohexyl)phenyl)ethynyl]benzene). Characterize via UV-Vis (λmax ~270 nm) and DSC (phase transitions) .
Data Contradiction Analysis Example
Conflict : Discrepant NMR shifts for cyclohexyl protons in PubChem vs. experimental data.
Resolution :
Verify solvent effects (CDCl vs. DMSO-d shifts δ ±0.3 ppm).
Compare with computed NMR (GIAO method) to assign axial vs. equatorial protons .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
